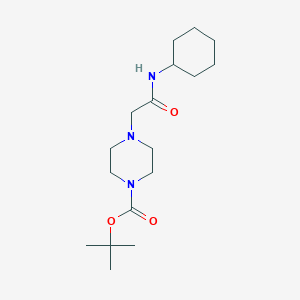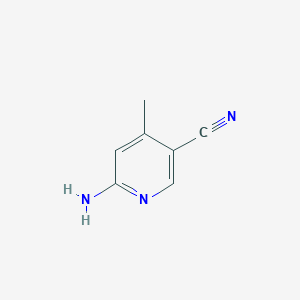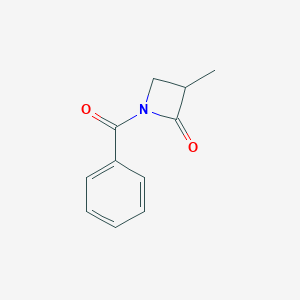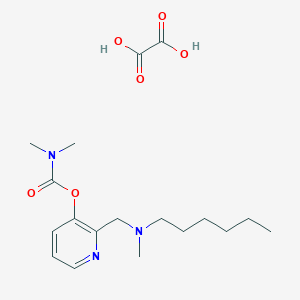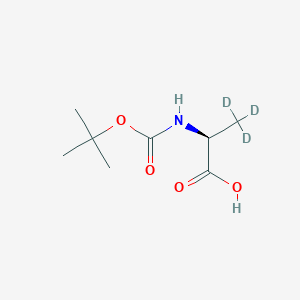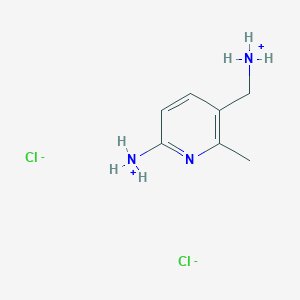
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride, also known as AM-6, is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 222.2 g/mol. AM-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride involves its inhibition of MAO-A. By inhibiting this enzyme, 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride prevents the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to an increase in their levels in the brain. This has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride in lab experiments is its high potency as a MAO-A inhibitor. This makes it useful for studying the effects of neurotransmitter levels on behavior and mood. However, one limitation of using 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride is its potential toxicity. It has been shown to be toxic in high doses, which could limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further research is needed to fully understand the biochemical and physiological effects of 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride and its potential applications in scientific research.
Méthodes De Synthèse
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-methyl-5-nitropyridine with formaldehyde and ammonium chloride to produce 2-methyl-5-nitro-6-formylamino-pyridine. This compound is then reduced using hydrogen and palladium on carbon to yield 2-methyl-5-amino-6-formylamino-pyridine. The final step involves the reaction of 2-methyl-5-amino-6-formylamino-pyridine with formaldehyde and ammonium chloride to produce 2-amino-5-aminomethyl-6-methyl-pyridine dihydrochloride.
Applications De Recherche Scientifique
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This makes 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride a potential candidate for the treatment of depression and other mood disorders.
Propriétés
Numéro CAS |
183853-59-0 |
|---|---|
Formule moléculaire |
C7H13Cl2N3 |
Poids moléculaire |
210.1 g/mol |
Nom IUPAC |
[5-(azaniumylmethyl)-6-methylpyridin-2-yl]azanium;dichloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(4-8)2-3-7(9)10-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H |
Clé InChI |
RSBHEBHLTBJQTO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
SMILES |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
SMILES canonique |
CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
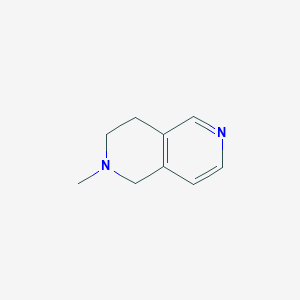
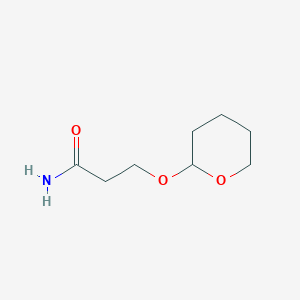
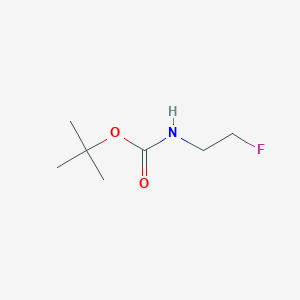
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

